N,N-diethyl-2,3-dimethoxy-6-methylbenzamide
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Overview
Description
N,N-diethyl-2,3-dimethoxy-6-methylbenzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of benzamide and is characterized by the presence of diethyl, dimethoxy, and methyl groups attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,3-dimethoxy-6-methylbenzamide typically involves the reaction of 2,3-dimethoxy-6-methylbenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green solvents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,3-dimethoxy-6-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2,3-dimethoxy-6-methylbenzoic acid.
Reduction: N,N-diethyl-2,3-dimethoxy-6-methylbenzamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N,N-diethyl-2,3-dimethoxy-6-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethyl-2,3-dimethoxy-6-methylbenzamide involves its interaction with specific molecular targets. In the case of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby preventing them from detecting human presence . The compound’s ability to form stable complexes with drugs is attributed to its amide group, which can engage in hydrogen bonding and other interactions with drug molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but lacking the dimethoxy groups.
N,N-diethyl-2,3-dimethoxybenzamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
N,N-diethyl-2,3-dimethoxy-6-methylbenzamide is unique due to the presence of both dimethoxy and methyl groups, which enhance its solubility and reactivity compared to other benzamide derivatives. This makes it particularly useful in applications requiring specific solubility and stability profiles .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N,N-diethyl-2,3-dimethoxy-6-methylbenzamide |
InChI |
InChI=1S/C14H21NO3/c1-6-15(7-2)14(16)12-10(3)8-9-11(17-4)13(12)18-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
JFMYQVXEEZUMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1OC)OC)C |
Origin of Product |
United States |
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